molecular formula C7H10N2O B1313089 3-Amino-2-methoxy-4-picoline CAS No. 76005-99-7

3-Amino-2-methoxy-4-picoline

Cat. No. B1313089
CAS RN: 76005-99-7
M. Wt: 138.17 g/mol
InChI Key: IEJSXJLVJOGKMB-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-4-picoline, also known as 2-Methoxy-6-methyl-3-pyridinamine , is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .

Scientific Research Applications

  • Synthesis of Ketones from Aldehydes

    • Summary of the Application : 2-Amino-3-picoline is used in the synthesis of ketones from aldehydes .
  • Formation of Methoxo-Bridged Copper (II) Complexes

    • Summary of the Application : 2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes .
  • Production of Agrochemicals

    • Summary of the Application : 3-Picoline is a useful precursor to agrochemicals, such as chlorpyrifos .
    • Methods of Application : This conversion involves the ammoxidation of 3-methylpyridine .
    • Results or Outcomes : Chlorpyrifos is produced from 3,5,6-trichloro-2-pyridinol, which is generated from 3-picoline by way of cyanopyridine .
  • Synthesis of Ketones from Aldehydes

    • Summary of the Application : 2-Amino-3-picoline is used in the synthesis of ketones from aldehydes .
  • Formation of Methoxo-Bridged Copper (II) Complexes

    • Summary of the Application : 2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes .
  • Production of Agrochemicals

    • Summary of the Application : 3-Picoline is a useful precursor to agrochemicals, such as chlorpyrifos .
    • Methods of Application : This conversion involves the ammoxidation of 3-methylpyridine .
    • Results or Outcomes : Chlorpyrifos is produced from 3,5,6-trichloro-2-pyridinol, which is generated from 3-picoline by way of cyanopyridine .

Future Directions

Future research could focus on developing specific synthesis methods for 3-Amino-2-methoxy-4-picoline and exploring its potential applications in various fields. The development of new molecules with potent activity against otherwise highly resistant pathogens is a potential area of interest .

properties

IUPAC Name

2-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSXJLVJOGKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438109
Record name 3-Amino-2-methoxy-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methoxy-4-picoline

CAS RN

76005-99-7
Record name 3-Amino-2-methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76005-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-methoxy-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(tert-Butoxycarbonylamino)-2-methoxy-4-methylpyridine (0.7 g, 2.9 mmol) was treated with 25 mL of 4M HCl in EtOAc at room temperature overnight. The resulting suspension was carefully washed with sat. NaHCO3, dried (MgSO4) and concentrated to give 0.4 g of the free amine as an oil (100%). m.p. (HCl salt): 199° C. (d).
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Synthesis routes and methods II

Procedure details

3-Nitro-4-methyl-2-pyridone was methylated with methyl iodide and reduced with zinc and acetic acid to give 2-methoxy-3-amino-4-methylpyridine. This material was converted to the title compound according to the procedure described in Example 28.
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